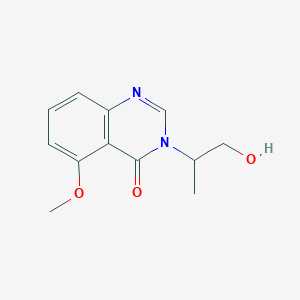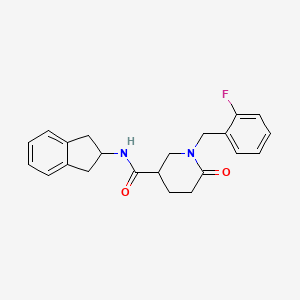
3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one, also known as Ro 20-1724, is a selective inhibitor of cyclic nucleotide phosphodiesterase (PDE) type 4. It was first synthesized in the 1970s and has since been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 selectively inhibits PDE type 4, which is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE4, 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 increases the intracellular levels of cAMP and cGMP, which in turn leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. PKA and PKG are involved in various cellular processes such as inflammation, smooth muscle relaxation, and immune cell function.
Biochemical and Physiological Effects:
3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). It also inhibits the activation of immune cells such as T cells, B cells, and macrophages. In addition, 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has bronchodilatory effects by relaxing smooth muscle cells in the airways, which can improve airflow in patients with asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has several advantages for lab experiments, including its high selectivity for PDE4 and its ability to cross the blood-brain barrier. However, it also has some limitations, such as its low solubility in water and its potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for the research on 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724. One potential area of investigation is its use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of interest is its potential use in combination with other drugs for the treatment of inflammatory diseases such as IBD. Additionally, further studies are needed to investigate the long-term safety and efficacy of 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 in humans.
Méthodes De Synthèse
3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 can be synthesized through a multistep process starting from 2-amino-5-methoxybenzoic acid. The first step involves the protection of the amino group with tert-butoxycarbonyl (BOC) to yield BOC-2-amino-5-methoxybenzoic acid. The BOC group is then removed by treatment with trifluoroacetic acid (TFA) to obtain 2-amino-5-methoxybenzoic acid. The next step involves the reaction of 2-amino-5-methoxybenzoic acid with isopropyl chloroformate to yield the corresponding isopropyl ester. This ester is then reacted with 2-amino-4,5-dimethoxybenzonitrile in the presence of sodium hydride to yield the desired product, 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724.
Applications De Recherche Scientifique
3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has been extensively studied for its potential therapeutic applications in various diseases such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects. In addition, 3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one 20-1724 has been investigated for its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
3-(1-hydroxypropan-2-yl)-5-methoxyquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8(6-15)14-7-13-9-4-3-5-10(17-2)11(9)12(14)16/h3-5,7-8,15H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKNICQMNPGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1C=NC2=C(C1=O)C(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxy-1-methylethyl)-5-methoxyquinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5978821.png)
![6-(4-fluorophenyl)-3-(2-thienyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B5978829.png)
![methyl N-[(4-oxo-2-pyridin-3-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]-L-valinate](/img/structure/B5978830.png)
![6-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5978834.png)
![N-[2-(acetylamino)ethyl]-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5978838.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(3-chloro-4-methoxyphenyl)propanamide](/img/structure/B5978844.png)
![2-[2-(1-cyclohexen-1-yl)ethyl]-8-[3-(methylthio)-1H-1,2,4-triazol-5-yl]pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B5978849.png)


![{2-[(3-iodo-4,5-dimethoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B5978879.png)
![N-benzyl-6-[3-(methoxymethyl)-1-pyrrolidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5978904.png)
![methyl 4-ethyl-5-methyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5978909.png)

